Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-12-9-6(5)3-8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJYEXUKWIYRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl 3-(chloromethyl)-2-nitropropanoate with a base, leading to the formation of the oxazole ring. The reaction is usually carried out in an organic solvent such as ethyl acetate at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole compounds.
Reduction: Reduced oxazole derivatives.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Versatile Intermediate
Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate serves as a versatile intermediate in the synthesis of various substituted oxazoles. Its chloromethyl group can undergo nucleophilic substitution reactions, making it a valuable building block for creating more complex molecular architectures .
2.2 Synthesis of Bioactive Compounds
This compound has been utilized to synthesize bioactive molecules with potential pharmaceutical applications. For instance, derivatives of this compound have shown promise as antimicrobial agents and anti-inflammatory drugs .
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the oxazole ring could enhance antimicrobial potency.
Case Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of compounds derived from this compound. In vivo tests demonstrated that these compounds reduced inflammation markers in animal models, indicating their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate involves its interaction with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and properties of 1,2-oxazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility : The target compound’s chloromethyl group may reduce water solubility compared to phenyl-substituted analogs (e.g., ethyl 5-phenyl-oxazole-4-carboxylate), which are insoluble in water but soluble in alcohols .
- Stability : Ethyl 5-phenyl-oxazole-4-carboxylate is stable under acidic conditions, whereas the chloromethyl group in the target compound may increase susceptibility to hydrolysis or nucleophilic attack .
- Crystallinity: Ethyl 3-(4-chlorophenyl)-5-(dimethylaminoethenyl) derivative crystallizes in a triclinic system (space group P1) with distinct cell parameters (a = 11.5494 Å, V = 1615.8 ų), suggesting dense molecular packing compared to simpler analogs .
Biological Activity
Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
This compound can be synthesized through various methods, with one common approach involving the reaction of ethyl 3-(chloromethyl)-2-nitropropanoate with a base, typically in an organic solvent like ethyl acetate. The chloromethyl group plays a crucial role in the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, which can lead to inhibition or modification of their activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Covalent Bond Formation : The chloromethyl group can react with nucleophiles such as amines or thiols, leading to the formation of stable covalent bonds that may inhibit enzyme activity.
- Hydrogen Bonding and π-π Interactions : The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to molecular targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Cytotoxicity : Research indicates that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
Enzyme Inhibition
The compound has also been studied for its role in enzyme inhibition:
- Carbonic Anhydrase Inhibition : Some derivatives have demonstrated selective inhibition of human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. Notably, certain compounds showed K_i values in the nanomolar range against hCA IX and II .
Case Studies
A selection of studies illustrates the biological activity of this compound and its derivatives:
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate?
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, a related oxazole derivative was prepared by reacting ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate with Bredereck reagent (N,N-dimethylformamide acetal) under mild heating (50°C for 2 hours), followed by recrystallization from ethanol to yield pure crystals . Another method involves refluxing reactants in toluene with methylsulfonic acid as a catalyst, followed by flash chromatography for purification . Key steps include careful temperature control, solvent selection (e.g., ethanol for recrystallization), and monitoring reaction progress via TLC.
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer (e.g., MoKα radiation, λ = 0.71073 Å), and data collected at 295 K. For example, a related oxazole derivative crystallized in a triclinic system (space group P1) with unit cell parameters a = 11.5494 Å, b = 12.474 Å, c = 13.0430 Å, and angles α = 102.369°, β = 105.501°, γ = 109.001° . Data refinement uses software like SHELXL (for small molecules) or OLEX2 (for visualization and analysis), with hydrogen atoms placed in idealized positions and thermal parameters adjusted via least-squares minimization .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
Cross-validation is critical:
- NMR vs. X-ray : Compare chemical shifts (e.g., chloromethyl group’s ¹H/¹³C NMR signals) with crystallographic bond lengths and angles. Discrepancies may arise from dynamic effects in solution (e.g., conformational flexibility) versus static crystal packing .
- Mass spectrometry : Confirm molecular ion ([M]+) matches the calculated Mr (e.g., 320.77 for a derivative in ).
- DFT calculations : Optimize the structure computationally and overlay with the X-ray model to identify steric or electronic distortions .
Q. What strategies optimize [3+2] cycloaddition reactions involving this compound?
The chloromethyl group enhances reactivity as a dipolarophile. Key considerations:
- Catalysts : Use Lewis acids (e.g., ZnCl2) to polarize the oxazole ring, facilitating azide or nitrile oxide cycloadditions .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve dipole-dipole interactions.
- Temperature : Reactions often require heating (50–80°C) to overcome activation barriers. For example, a derivative reacted with azides at 50°C to form triazoles .
- Monitoring : Use in situ IR or HPLC to track reaction progress and minimize side products.
Q. How do intermolecular interactions influence the crystal packing of this compound?
Non-covalent interactions (e.g., C–H···O, π–π stacking) dictate packing efficiency. In a related structure, intermolecular N–H···O hydrogen bonds and π–π interactions (dihedral angle: 84.59° between aromatic rings) stabilized the lattice . Refinement tools in SHELXL or OLEX2 model these interactions by analyzing electron density maps and assigning restraint parameters (e.g., Uiso for hydrogen atoms) .
Methodological Notes
- Crystallization : Slow evaporation from ethanol yields high-quality single crystals. Hexane can induce precipitation for initial purification .
- Refinement : Use SHELXL’s restraints for disordered moieties (e.g., ethyl groups) and OLEX2’s graphical interface for real-time model adjustment .
- Data Reproducibility : Report R1 and wR2 values to validate refinement quality (e.g., R1 = 0.05 for a well-refined structure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
